Theophylline, 8-benzyl-7-(2-((2-hydroxyethyl)amino)ethyl)-
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Overview
Description
AC 85 is a bamifylline metabolite in human plasma.
Scientific Research Applications
1. Synthesis of Tetrahydro-6-imino-2-oxo-7H-purine Derivatives
Theophylline has been utilized in the synthesis of various derivatives, including tetrahydro-6-imino-2-oxo-7H-purine. This synthesis involves the conversion of theophylline to its 7-(2-phenyl-2-methanesulfonyloxy)ethyl congener, followed by treatment with ammonia or primary amines. This process results in products like the styrene analogue and 7-(2-amino-2-phenylethyl)theophylline. The structural elucidation of these compounds is achieved through spectroscopic analysis, including HMBC correlation and X-ray crystallography (Kozai, Ogimoto, & Maruyama, 2000).
2. Potential Cardiovascular Effects
Some theophylline derivatives, particularly 7,8-disubstituted theophyllines with chiral or achiral moieties of 1,2-aminoalcohol in position 8, have shown potential effects on the cardiovascular system. These compounds have been studied for their antiarrhythmic activity, with some exhibiting effects similar to quinidine but with significantly lower toxicity. For example, racemic 7-beta-hydroxyethyl-8-(1'-hydroxybut-2'-yl) aminotheophylline and its enantiomers demonstrated notable antiarrhythmic activity (Drabczyńska et al., 1988).
3. Antimicrobial and Antiviral Agents
Theophylline derivatives have been investigated for their potential as antimicrobial and antiviral agents. Research in this area aims to find new antimicrobial agents among purine derivatives, given their long-standing use in medical practice. Synthesis methods for 7,8-disubstituted theophylline derivatives have been developed, and their physical and chemical properties, as well as potential applications as antistaphylococcal and antifungal agents, have been explored (Ivanchenko, 2018).
4. Adenosine Receptor Antagonism
Research has shown that certain theophylline derivatives act as potent antagonists at A1- and A2-adenosine receptors in brain tissue. For instance, 1,3-dialkyl-8-(p-sulfophenyl)xanthines are more potent than theophylline in this regard. This property is crucial in understanding the physiological effects of theophylline derivatives on the central nervous system and cardiovascular system (Daly, Padgett, Shamim, Butts-Lamb, & Waters, 1985).
properties
CAS RN |
80296-66-8 |
---|---|
Product Name |
Theophylline, 8-benzyl-7-(2-((2-hydroxyethyl)amino)ethyl)- |
Molecular Formula |
C18H23N5O3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
8-benzyl-7-[2-(2-hydroxyethylamino)ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H23N5O3/c1-21-16-15(17(25)22(2)18(21)26)23(10-8-19-9-11-24)14(20-16)12-13-6-4-3-5-7-13/h3-7,19,24H,8-12H2,1-2H3 |
InChI Key |
BZBIGFTZTTYEMF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CC=CC=C3)CCNCCO |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CC=CC=C3)CCNCCO |
Appearance |
Solid powder |
Other CAS RN |
80296-66-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AC 85; AC85; AC-85 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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